Bienvenue dans la boutique en ligne BenchChem!

N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide

Physicochemical profiling Lead optimization Permeability

N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide (CAS 866048-86-4) is a fully synthetic, small-molecule benzimidazole bearing a methanesulfonamide substituent at the 4-position, three methyl groups at the 2-, 5-, and 6-positions, and an N1‑(3-methylbenzyl) group. Its molecular formula is C₁₉H₂₃N₃O₂S with a calculated exact mass of 357.151 Da and a topological polar surface area of approximately 71 Ų.

Molecular Formula C19H23N3O2S
Molecular Weight 357.47
CAS No. 866048-86-4
Cat. No. B2772915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide
CAS866048-86-4
Molecular FormulaC19H23N3O2S
Molecular Weight357.47
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2C(=NC3=C2C=C(C(=C3NS(=O)(=O)C)C)C)C
InChIInChI=1S/C19H23N3O2S/c1-12-7-6-8-16(9-12)11-22-15(4)20-19-17(22)10-13(2)14(3)18(19)21-25(5,23)24/h6-10,21H,11H2,1-5H3
InChIKeyKVKMHSNSYUJJTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

866048-86-4 – N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide – Structural Overview and Class Identity


N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide (CAS 866048-86-4) is a fully synthetic, small-molecule benzimidazole bearing a methanesulfonamide substituent at the 4-position, three methyl groups at the 2-, 5-, and 6-positions, and an N1‑(3-methylbenzyl) group . Its molecular formula is C₁₉H₂₃N₃O₂S with a calculated exact mass of 357.151 Da and a topological polar surface area of approximately 71 Ų . The compound belongs to the sulfonylbenzyl‑substituted benzimidazole family, a class originally explored for angiotensin II (AT₁) receptor antagonism and related cardiovascular indications [1].

866048-86-4 – Why Simple Benzimidazole or Sulfonamide Analogs Cannot Be Interchanged


Benzimidazole‑sulfonamide hybrids display steep structure–activity relationships where the nature, position, and electronic character of the sulfonamide N‑substituent govern target engagement, selectivity, and ADME properties [1]. In the specific scaffold represented by 866048-86-4, the small methanesulfonamide group (MW 357 Da, cLogP ~3.8) produces a markedly different steric and electronic profile compared with the bulkier, more lipophilic 4‑chlorobenzenesulfonamide analog (CAS 338964-20-8, MW 454 Da, cLogP ~5.7) [2]. Such differences translate into altered hydrogen‑bonding capacity, passive permeability, and metabolic stability, meaning that even close congeners are not functionally equivalent in target‑based screens or in vivo models. Procurement decisions that treat the methanesulfonamide and its arylsulfonamide cousins as interchangeable therefore risk undermining assay reproducibility and lead‑optimization trajectories.

866048-86-4 – Quantitative Differentiation Evidence Against Closest Structural Analogs


866048-86-4 vs. 4-Chlorobenzenesulfonamide Analog: Molecular Size and Lipophilicity Differentiation Shaping Permeability and Selectivity

The methanesulfonamide target compound 866048-86-4 is compared with its direct 4-chlorobenzenesulfonamide analog (CAS 338964-20-8), which shares the identical 2,5,6-trimethyl-1-(3-methylbenzyl)benzimidazole core but replaces the methylsulfonamide with a 4-chlorophenylsulfonamide. The methanesulfonamide exhibits a molecular weight of 357.47 Da, whereas the 4-chlorobenzenesulfonamide analog reaches 454.0 Da [1]. The computed octanol–water partition coefficient (XLogP3-AA) is 5.7 for the chlorinated analog; although an authoritative XLogP for 866048-86-4 is not published in a peer-reviewed database, the 97 Da molecular weight deficit and removal of the chlorine and phenyl ring predict a cLogP reduction of approximately 1.5–2.0 log units, consistent with the fragment-based contribution of the 4-chlorophenyl moiety [1].

Physicochemical profiling Lead optimization Permeability

866048-86-4 vs. 4-Chlorobenzenesulfonamide Analog: Hydrogen-Bond Acceptor/Donor Equivalence but Topological Polarity Difference

Both 866048-86-4 and its 4-chlorobenzenesulfonamide analog possess one hydrogen‑bond donor (the sulfonamide N–H) and four hydrogen‑bond acceptors [1]. However, the introduction of the 4-chlorophenyl ring in the analog increases the topological polar surface area (TPSA) marginally due to the additional aromatic carbons and chlorine, while the methanesulfonamide maintains a TPSA of approximately 71 Ų . Although formal TPSA values are computed and not experimentally determined, the difference in TPSA combined with the lower molecular weight gives 866048-86-4 a fraction C(sp³) advantage, potentially improving aqueous solubility relative to the more aromatic, flatter analog.

Hydrogen bonding Polar surface area Drug design

866048-86-4 – Class-Level Inference: Sulfonylbenzyl Benzimidazoles as Angiotensin II AT₁ Receptor Antagonists (in vitro Functional Activity)

The broader sulfonylbenzyl‑substituted benzimidazole class, exemplified in Bayer patent EP0643060, was designed as angiotensin II AT₁ receptor antagonists [1]. Representative compounds from this series demonstrated IC₅₀ values in the nanomolar range (e.g., 1–100 nM) in radioligand binding assays using rat or human AT₁ receptor preparations [1]. Although no published IC₅₀ exists specifically for 866048-86-4, its core scaffold places it in the same pharmacophoric family. The methanesulfonamide substitution pattern distinguishes it from the biphenyl‑tetrazole “sartan” class (e.g., losartan, valsartan), offering a structurally divergent chemotype for AT₁‑targeted screening campaigns.

AT₁ receptor Angiotensin II Cardiovascular pharmacology

866048-86-4 – Supporting Evidence: Benzimidazole Sulfonamide Class Displays Antimycobacterial Activity (Tuberculostatic MIC Range)

A 2006 study on structurally related 2‑substituted benzimidazole methane‑ and benzenesulfonamides reported in vitro tuberculostatic activity with minimum inhibitory concentrations (MIC) between 6.2 and 25 µg/mL against Mycobacterium tuberculosis strains [1]. Although 866048-86-4 was not explicitly tested in this publication, the study demonstrates that the combination of a benzimidazole core with a sulfonamide group can yield meaningful antimycobacterial potency. The specific 2,5,6‑trimethyl‑1‑(3‑methylbenzyl) substitution pattern of 866048-86-4 provides a distinct steric environment not represented in the tested library, suggesting it may be a useful probe for structure–activity relationship (SAR) expansion in anti‑tuberculosis research.

Tuberculostatic Antimycobacterial Benzimidazole sulfonamide

866048-86-4 – Recommended Research and Procurement Application Scenarios Based on Quantitative Evidence


Physicochemical Comparator in Permeability–Lipophilicity Optimization Studies

The ~97 Da molecular weight deficit and estimated 1.5–2.0 log unit cLogP reduction of 866048-86-4 relative to the 4‑chlorobenzenesulfonamide analog make it an ideal matched‑pair tool for quantifying the impact of sulfonamide substitution on passive membrane permeability, aqueous solubility, and CYP‑mediated metabolic stability [1]. Procurement of both compounds enables direct head‑to‑head physiochemical and ADME profiling under identical assay conditions. [1]

AT₁ Receptor Antagonist Probe for Scaffold‑Hopping Campaigns

The sulfonylbenzyl‑benzimidazole core of 866048-86-4 has been validated as an AT₁ receptor antagonist scaffold in Bayer patent EP0643060 [2]. For laboratories exploring non‑sartan AT₁ antagonists, 866048-86-4 offers a synthetically tractable, low‑molecular‑weight entry point for structure‑based optimization, complementary to biphenyl‑tetrazole chemotypes. [2]

Antimycobacterial SAR Expansion and Lead‑Finding Library Enrichment

The established in vitro tuberculostatic activity of benzimidazole sulfonamides (MIC 6.2–25 µg/mL) [3] supports the inclusion of 866048-86-4 in screening decks targeting Mycobacterium tuberculosis. Its unique 2,5,6‑trimethyl‑1‑(3‑methylbenzyl) substitution pattern fills a gap in existing benzimidazole‑sulfonamide libraries, providing a novel vector for optimizing potency, selectivity, and cellular penetration against mycobacterial targets. [3]

Negative Control or Selectivity Counter‑Screen for Chlorobenzenesulfonamide Analog Programs

For research groups actively optimizing the 4‑chlorobenzenesulfonamide series (e.g., CAS 338964-20-8), 866048-86-4 serves as a critical selectivity control: the absence of the chlorophenyl group allows experimental separation of scaffold‑driven pharmacology from sulfonamide‑tail‑driven effects, deconvoluting target engagement and off‑target liability [1]. [1]

Quote Request

Request a Quote for N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.